Flucexin

Description

Flucexin (fluoxetine hydrochloride) is a selective serotonin reuptake inhibitor (SSRI) approved for the treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and bulimia nervosa. Its mechanism of action involves inhibition of serotonin (5-HT) reuptake at presynaptic neurons, enhancing serotonergic neurotransmission. This compound is metabolized primarily via cytochrome P450 (CYP) 2D6 and 3A4 enzymes, with a prolonged half-life (~4–6 days for its active metabolite, norfluoxetine) .

Properties

CAS No. |

79806-18-1 |

|---|---|

Molecular Formula |

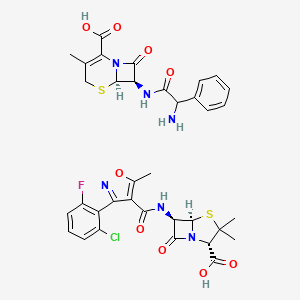

C35H34ClFN6O9S2 |

Molecular Weight |

801.3 g/mol |

IUPAC Name |

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17ClFN3O5S.C16H17N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t13-,14+,17-;10?,11-,15-/m11/s1 |

InChI Key |

OWXZKSOCHOSWJC-FJBOHYJFSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Synonyms |

Flucexin |

Origin of Product |

United States |

Comparison with Similar Compounds

Discussion of Advantages and Limitations

- This compound Advantages: Long half-life enables once-daily dosing and reduces withdrawal symptoms. Preferred in hepatic impairment due to non-linear pharmacokinetics .

- Limitations :

- Delayed onset of action (2–4 weeks) compared to SNRIs like venlafaxine.

- Higher risk of serotonin syndrome with concurrent triptans or tramadol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.